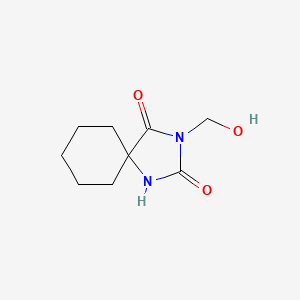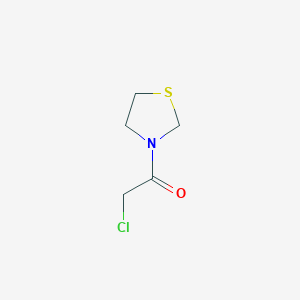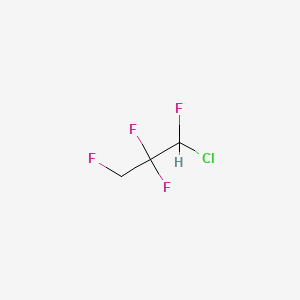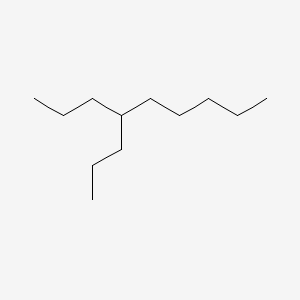
4-Propylnonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propylnonane: is an organic compound with the chemical formula C12H26 . It is a branched alkane, which means it consists of a chain of carbon atoms with a propyl group attached to the fourth carbon atom in the chain. This compound is part of the larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms. The structure of this compound can be represented as:
CH3 | CH3-CH2-CH2-CH2-CH2-CH2-CH2-CH2-CH2-CH3 | CH2-CH2-CH3 準備方法
Synthetic Routes and Reaction Conditions:
4-Propylnonane can be synthesized through several methods, including:
Grignard Reaction: One of the classical methods involves the reaction of a Grignard reagent with a suitable alkyl halide. For example, the reaction of 1-bromopropane with nonylmagnesium bromide can yield this compound.
Hydrogenation of Alkenes: Another method involves the hydrogenation of alkenes. For instance, 4-propylnonene can be hydrogenated using a palladium catalyst to produce this compound.
Industrial Production Methods:
In industrial settings, this compound can be produced through the catalytic hydrogenation of alkenes. This process typically involves the use of high-pressure hydrogen gas and a metal catalyst such as palladium or platinum. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions:
4-Propylnonane undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form various oxygenated products such as alcohols, aldehydes, and carboxylic acids.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can undergo reduction reactions under specific conditions to form smaller alkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Smaller alkanes.
Substitution: Halogenated alkanes.
科学的研究の応用
4-Propylnonane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties. It also serves as a model compound in the development of new synthetic methodologies.
Biology: While not directly used in biological studies, its derivatives and related compounds are studied for their biological activities.
Medicine: Research into hydrocarbon derivatives has potential implications for drug development, although this compound itself is not a common pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
As a hydrocarbon, 4-Propylnonane does not have a specific mechanism of action in biological systems. its chemical properties, such as hydrophobicity and stability, make it useful in various industrial applications. The molecular interactions primarily involve van der Waals forces and hydrophobic interactions.
類似化合物との比較
Nonane: A straight-chain alkane with the formula C9H20.
2,2,4-Trimethylpentane:
3-Ethylhexane: Another branched alkane with the formula C8H18.
Uniqueness of 4-Propylnonane:
This compound is unique due to its specific branching pattern, which affects its physical and chemical properties. The presence of the propyl group at the fourth carbon atom distinguishes it from other alkanes and influences its boiling point, melting point, and reactivity.
特性
CAS番号 |
6165-37-3 |
|---|---|
分子式 |
C12H26 |
分子量 |
170.33 g/mol |
IUPAC名 |
4-propylnonane |
InChI |
InChI=1S/C12H26/c1-4-7-8-11-12(9-5-2)10-6-3/h12H,4-11H2,1-3H3 |
InChIキー |
QLKPGWNXMMBQMG-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[[(Z)-1-(2-hydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B13802633.png)
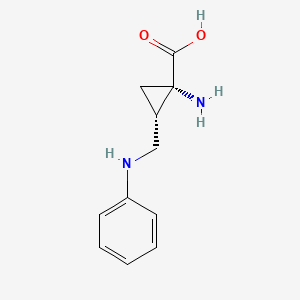
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13802640.png)
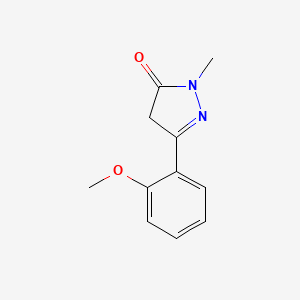
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
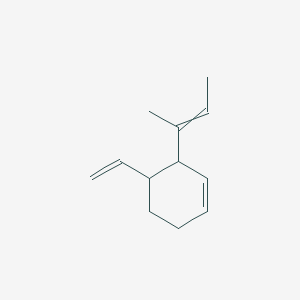
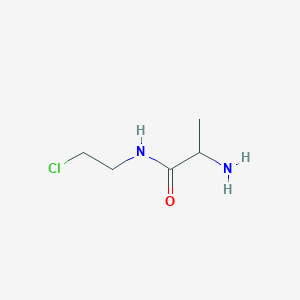
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
![3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran](/img/structure/B13802666.png)
![2-Methylpyrazino[2,3-b]pyrazine](/img/structure/B13802674.png)
